![molecular formula C8H11NO3S2 B12908110 3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine CAS No. 303109-68-4](/img/structure/B12908110.png)
3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid is an organic compound that features a unique disulfide linkage between a furan ring and an amino acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid typically involves the formation of the disulfide bond between a furan derivative and an amino acid. One common method is the reaction of 2-methylfuran-3-thiol with ®-2-amino-3-chloropropanoic acid under basic conditions to form the disulfide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography would be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, allowing the compound to act as a redox mediator. The molecular targets and pathways involved include thiol-disulfide exchange reactions with proteins and other biomolecules, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysteine: An amino acid with a thiol group, similar in its ability to form disulfide bonds.
Glutathione: A tripeptide with a thiol group, known for its role in cellular redox balance.
2-Mercaptoethanol: A small molecule with a thiol group, commonly used in biochemical research.
Uniqueness
®-2-Amino-3-((2-methylfuran-3-yl)disulfanyl)propanoic acid is unique due to the presence of the furan ring, which imparts additional chemical reactivity and potential biological activity. This distinguishes it from other thiol-containing compounds and makes it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
303109-68-4 |
|---|---|
Molekularformel |
C8H11NO3S2 |
Molekulargewicht |
233.3 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(2-methylfuran-3-yl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C8H11NO3S2/c1-5-7(2-3-12-5)14-13-4-6(9)8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
HVSVIFWQGZJHRH-LURJTMIESA-N |
Isomerische SMILES |
CC1=C(C=CO1)SSC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1=C(C=CO1)SSCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


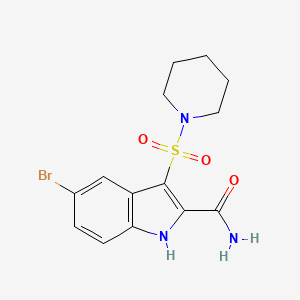

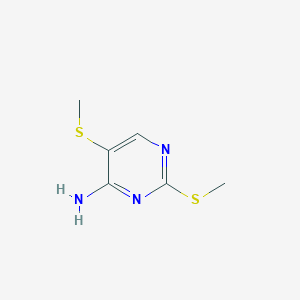
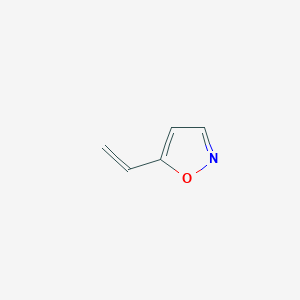
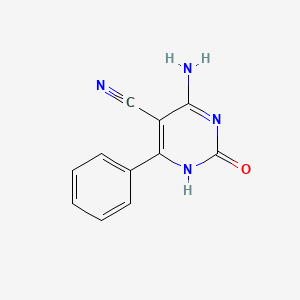
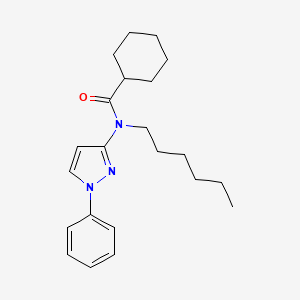
![N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908051.png)


![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)
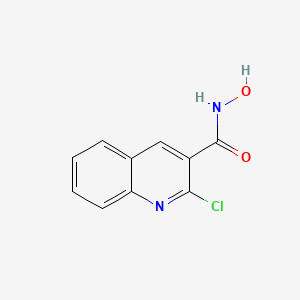


![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
